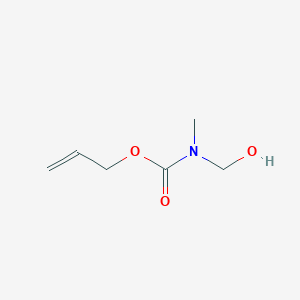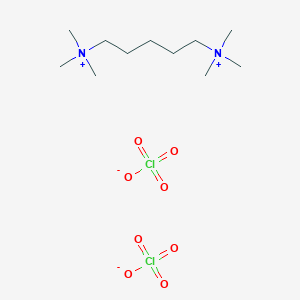
2-(4-Bromophenyl)-1-(4-undecylphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-1-(4-undecylphenyl)ethan-1-one is an organic compound that belongs to the class of ketones It features a bromophenyl group and an undecylphenyl group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(4-undecylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. This reaction typically uses an acid chloride or anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-1-(4-undecylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: Nucleophiles like amines or thiols in polar solvents
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Corresponding substituted products (e.g., amines, thiols)
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-1-(4-undecylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed experimental studies to elucidate.
相似化合物的比较
Similar Compounds
2-(4-Bromophenyl)-1-phenylethan-1-one: Lacks the undecyl group, making it less hydrophobic.
2-(4-Chlorophenyl)-1-(4-undecylphenyl)ethan-1-one: Contains a chlorine atom instead of bromine, which may affect its reactivity and properties.
Uniqueness
2-(4-Bromophenyl)-1-(4-undecylphenyl)ethan-1-one is unique due to the presence of both a bromophenyl group and an undecylphenyl group, which can influence its chemical reactivity and physical properties. The combination of these groups may provide distinct advantages in specific applications, such as increased hydrophobicity or altered electronic properties.
属性
CAS 编号 |
62856-29-5 |
|---|---|
分子式 |
C25H33BrO |
分子量 |
429.4 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-1-(4-undecylphenyl)ethanone |
InChI |
InChI=1S/C25H33BrO/c1-2-3-4-5-6-7-8-9-10-11-21-12-16-23(17-13-21)25(27)20-22-14-18-24(26)19-15-22/h12-19H,2-11,20H2,1H3 |
InChI 键 |
ZNVYABAJPAIZBK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-(2-Hydroxypropan-2-yl)-5'-methyl-4-pentyl[1,1'-biphenyl]-2,6-diol](/img/structure/B14499459.png)

![1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14499478.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
![2-(4-Chlorophenoxy)-1-[4-(prop-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14499488.png)




![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)




